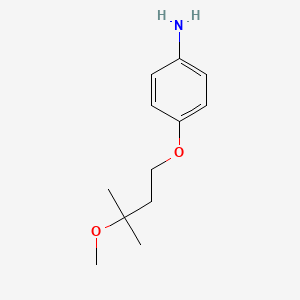

4-(3-Methoxy-3-methyl-butoxy)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxy-3-methyl-butoxy)-phenylamine is a chemical compound that is structurally related to various phenylamine derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their metabolites, synthesis methods, and molecular structures have been investigated, which can provide insights into the analysis of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including esterification, intramolecular reactions, and amidation processes. For instance, the synthesis of a CCR5 antagonist involved esterification followed by a Claisen type reaction and a Suzuki–Miyaura reaction, which could be analogous to potential synthetic routes for 4-(3-Methoxy-3-methyl-butoxy)-phenylamine . The synthesis of complex chalcones, as reported, involves careful selection of reagents and conditions to achieve the desired molecular architecture .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using density functional theory (DFT) with satisfactory correlation between calculated and experimental values . This suggests that a similar approach could be used to analyze the molecular structure of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine, predicting bond angles, bond distances, and spectroscopic properties.

Chemical Reactions Analysis

The chemical behavior of phenylamine derivatives can be complex, as evidenced by the formation of various metabolites in the presence of functional neural tumors . The reactivity of such compounds is influenced by their functional groups, which can undergo oxidation, reduction, and conjugation reactions. The acylation of phenethylamine derivatives to form distinct mass spectral fragments also indicates the potential for diverse chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylamine derivatives can be deduced from their molecular structure and functional groups. For example, the presence of methoxy and butoxy groups can affect the compound's solubility, boiling point, and stability. The spectroscopic properties, such as NMR and IR spectra, provide valuable information about the electronic environment and functional groups present in the molecule . The mass spectral analysis of acylated derivatives can be used to determine the molecular weight and fragmentation pattern, which are crucial for the identification and characterization of such compounds .

Scientific Research Applications

Pharmacological and Toxicological Effects of Mescaline and Analogs

A study explored the toxicity and behavior effects of mescaline and seven analogs in laboratory animals, finding significant differences in pharmacologic activity based on structural modifications of mescaline. This research could provide a foundational understanding of how modifications to phenylamine structures influence biological activity, which might be relevant to the compound (Hardman, Haavik, & Seevers, 1973).

Neurochemical and Neurotoxicity Studies of MDMA

Another study reviewed the history, pharmacological mechanisms, safety issues, and clinical applications of MDMA, offering insights into the potential therapeutic uses of phenylamine derivatives, including their effects on conditions like PTSD and anxiety disorders (Sessa, Higbed, & Nutt, 2019).

Antioxidant Activity Methods

Research on methods used to determine antioxidant activity highlights the importance of phenolic compounds in various fields, suggesting that compounds similar to "4-(3-Methoxy-3-methyl-butoxy)-phenylamine" might be studied for their antioxidant capacities (Munteanu & Apetrei, 2021).

Potential of Osthole as an Alternative Medicine

Osthole's biological and pharmacological properties were reviewed, indicating a wide range of activities such as neuroprotective and immunomodulatory effects. This suggests potential research interests in exploring similar activities for related compounds (Zhang, Leung, Cheung, & Chan, 2015).

properties

IUPAC Name |

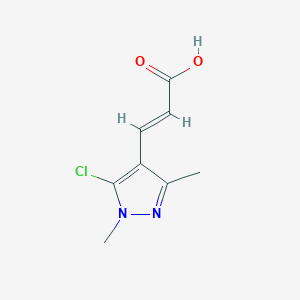

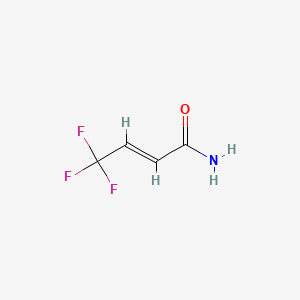

4-(3-methoxy-3-methylbutoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,14-3)8-9-15-11-6-4-10(13)5-7-11/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXGIIITAXVTMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxy-3-methyl-butoxy)-phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

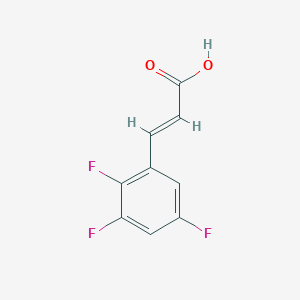

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

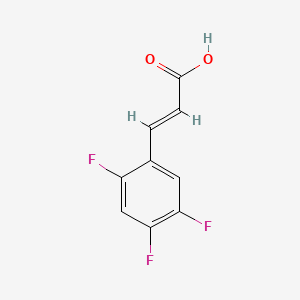

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)